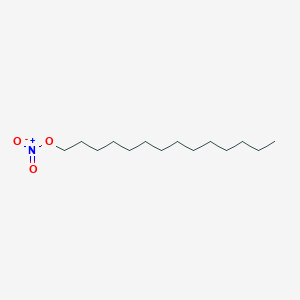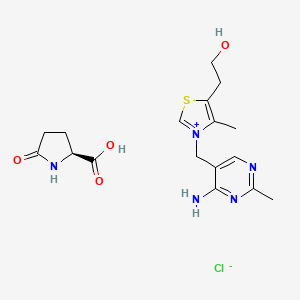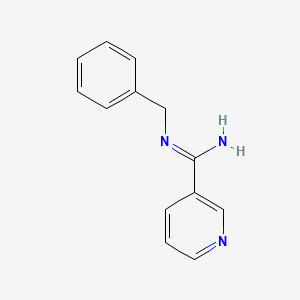![molecular formula C9H9N3S B14122685 N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
N-[(thiophen-2-yl)methyl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thienylmethyl)-2-pyrazinamine: is an organic compound that features a pyrazine ring substituted with a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thienylmethyl)-2-pyrazinamine typically involves the reaction of 2-pyrazinamine with a thienylmethyl halide under basic conditions. A common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-pyrazinamine attacks the thienylmethyl halide, resulting in the formation of N-(2-Thienylmethyl)-2-pyrazinamine .
Industrial Production Methods: Industrial production of N-(2-Thienylmethyl)-2-pyrazinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Thienylmethyl)-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thienylmethyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: N-(2-Thienylmethyl)-2-pyrazinamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms .
Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of N-(2-Thienylmethyl)-2-pyrazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic framework but include a bromine substituent.
Uniqueness: N-(2-Thienylmethyl)-2-pyrazinamine is unique due to the presence of both a pyrazine ring and a thienylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-8(13-5-1)6-12-9-7-10-3-4-11-9/h1-5,7H,6H2,(H,11,12) |
InChI Key |
NMCGGOPZSXFOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B14122606.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)
![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)

![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122639.png)

![(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B14122656.png)

![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)
